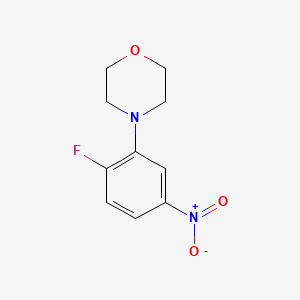

4-(2-Fluoro-5-nitrophenyl)morpholine

描述

Structure

3D Structure

属性

IUPAC Name |

4-(2-fluoro-5-nitrophenyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O3/c11-9-2-1-8(13(14)15)7-10(9)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGRLLGFZROGAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC(=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50725776 | |

| Record name | 4-(2-Fluoro-5-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233093-70-3 | |

| Record name | 4-(2-Fluoro-5-nitrophenyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233093-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Fluoro-5-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Fluoro 5 Nitrophenyl Morpholine

Established Synthetic Pathways

The construction of the aryl-amine bond in 4-(2-Fluoro-5-nitrophenyl)morpholine is predominantly achieved through two robust synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction is a cornerstone in the synthesis of this compound. This pathway is predicated on the reaction of an electron-deficient aromatic ring with a nucleophile, in this case, morpholine (B109124). The presence of a strongly electron-withdrawing nitro group on the phenyl ring is crucial for activating the substrate towards nucleophilic attack.

The synthesis of this compound via SNAr typically involves the reaction between morpholine and an appropriately substituted difluoronitrobenzene isomer. A common precursor for this synthesis is 1,2-difluoro-4-nitrobenzene. In this reaction, the morpholine acts as the nucleophile, displacing one of the fluorine atoms on the benzene (B151609) ring.

The reaction is generally carried out at elevated temperatures to ensure a sufficient reaction rate. For instance, a similar compound, 4-(2-fluoro-4-nitrophenyl)morpholine (B124028), is synthesized by reacting 3,4-difluoronitrobenzene (B149031) with morpholine in refluxing acetonitrile (B52724) for several hours. This suggests that comparable conditions are applicable for the synthesis of the target molecule. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) until the aryl halide starting material is consumed. rsc.org

| Aryl Halide Reactant | Nucleophile | Typical Conditions | Yield |

|---|---|---|---|

| 1,2-Difluoro-4-nitrobenzene | Morpholine | Refluxing Acetonitrile, 18 hours | ~70% (by analogy) |

| 2-Fluoro-5-nitroaniline | Morpholine | Elevated temperature in DMF | Not specified |

Solvents and bases play a critical role in the efficiency of SNAr reactions. The reaction mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex. Polar aprotic solvents are highly effective at stabilizing this charged intermediate, thereby facilitating the reaction. Commonly used solvents include dimethylformamide (DMF), acetonitrile, and others that can support the charge separation in the transition state. nih.gov

Bases are often employed to deprotonate the nucleophile, increasing its nucleophilicity, or to neutralize any acidic byproducts formed during the reaction. acsgcipr.org For instance, in reactions involving morpholine, a base like potassium carbonate or triethylamine (B128534) can be used. mdpi.com The choice of solvent can significantly influence reaction rates and even regioselectivity. nih.govbwise.kr While dipolar aprotic solvents are standard, research has explored the use of a wider range of solvents, including alcohols and even water, to develop more environmentally benign protocols. researchgate.netacsgcipr.org

| Component | Examples | Function |

|---|---|---|

| Solvents | Dimethylformamide (DMF), Acetonitrile, Dimethyl sulfoxide (B87167) (DMSO), Tetrahydrofuran (THF) | Stabilize the charged Meisenheimer intermediate, solubilize reactants. nih.gov |

| Bases | Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N), Cesium Carbonate (Cs₂CO₃) | Neutralize acidic byproducts (e.g., HF), enhance nucleophilicity of the amine. mdpi.com |

Regioselectivity is a key consideration when using difluoronitrobenzene isomers as reactants. The position of the nucleophilic attack is directed by the electronic effects of the substituents on the aromatic ring. The nitro group (—NO₂) is a powerful electron-withdrawing group that activates the positions ortho and para to it for nucleophilic attack. researchgate.net

In the case of 1,2-difluoro-4-nitrobenzene, the nitro group is at position 4. It strongly activates the C1 (para) and C2 (ortho) positions. The fluorine atom is an excellent leaving group in SNAr reactions. The substitution of the fluorine atom at the C1 position by morpholine is favored, leading to the formation of this compound. This selectivity arises from the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the position para to the nitro group. Computational methods, such as Density Functional Theory (DFT), can be used to predict the regioisomer distribution by calculating the relative stabilities of the possible isomeric σ-complex intermediates. researchgate.net The use of nonpolar solvents has also been shown to play a key role in achieving high ortho-selectivity in certain SNAr reactions of 2,4-difluoronitrobenzene. bwise.kr

Cross-Coupling Reactions

An alternative and powerful method for forming the C—N bond in this compound is through palladium-catalyzed cross-coupling reactions.

The Buchwald-Hartwig amination has become a widely used method for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. wikipedia.org

For the synthesis of this compound, this approach would utilize an aryl halide such as 1-bromo-2-fluoro-5-nitrobenzene or 1-chloro-2-fluoro-5-nitrobenzene as the electrophilic partner and morpholine as the nucleophile. The reaction is catalyzed by a palladium complex, which is typically formed in situ from a palladium precursor and a phosphine (B1218219) ligand. A base is required to facilitate the catalytic cycle. A patent for a similar compound, 4-(3-Fluoro-2-nitrophenyl)morpholine (B1394007), describes a Buchwald-Hartwig reaction using 2-bromo-6-fluoro-nitrobenzene and morpholine. chemicalbook.com The conditions involve palladium(II) acetate (B1210297) as the catalyst, 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) as the ligand, and cesium carbonate as the base in 1,4-dioxane (B91453) at elevated temperatures. chemicalbook.com The development of various generations of catalyst systems, including those with sterically hindered phosphine ligands, has expanded the utility of this reaction to a wide variety of coupling partners under milder conditions. wikipedia.orgacs.org

| Component | Examples | Function |

|---|---|---|

| Palladium Precursor | Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Source of the active Pd(0) catalyst. chemicalbook.comacs.org |

| Ligand | Xantphos, XPhos, BINAP, DPPF | Stabilizes the palladium center and facilitates the catalytic cycle (oxidative addition, reductive elimination). wikipedia.orgchemicalbook.comacs.org |

| Base | Cesium Carbonate (Cs₂CO₃), Sodium tert-butoxide (NaO t Bu) | Promotes the formation of the palladium amide complex and acts as a halide scavenger. chemicalbook.com |

| Solvent | 1,4-Dioxane, Toluene | Provides a medium for the reaction. chemicalbook.comacs.org |

Palladium-Catalyzed Coupling Strategies

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, and palladium-catalyzed cross-coupling reactions are among the most powerful tools for this transformation. The Buchwald-Hartwig amination, in particular, stands out as a versatile method for forming aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org This reaction has revolutionized the synthesis of countless compounds used in pharmaceuticals and materials science by offering a more efficient and selective alternative to traditional methods. youtube.com

While direct examples for this compound are not extensively detailed in readily available literature, the synthesis of its isomers provides a clear and applicable blueprint for this methodology. For instance, the synthesis of the related compound 4-(3-fluoro-2-nitrophenyl)morpholine has been achieved via a Buchwald-Hartwig coupling. chemicalbook.com This reaction demonstrates the general applicability of the method to fluoronitrophenyl systems.

The typical reaction mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the palladium(0) catalyst. wikipedia.orgyoutube.com The efficiency of this catalytic cycle is highly dependent on the choice of ligand, base, and solvent. Bulky, electron-rich phosphine ligands, such as Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene), are often employed to facilitate the reductive elimination step and improve reaction yields. youtube.comchemicalbook.com

Detailed findings for the synthesis of a closely related isomer are presented in the following table, illustrating a representative procedure. chemicalbook.com

| Parameter | Condition/Reagent |

|---|---|

| Starting Aryl Halide | 2-bromo-6-fluoro-nitrobenzene |

| Amine | Morpholine |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) |

| Ligand | Xantphos |

| Base | Cesium Carbonate (Cs₂CO₃) |

| Solvent | 1,4-Dioxane |

| Temperature | 110 °C |

| Time | 8 hours |

| Yield | 42% |

Other Advanced Synthetic Strategies

Beyond transition-metal catalysis, significant research has been directed toward developing alternative N-arylation methods that avoid the cost and potential toxicity associated with heavy metals. nih.govresearchgate.net

Transition Metal-Free N-Arylation

A prominent advanced strategy for metal-free N-arylation involves the use of hypervalent iodine reagents, specifically diaryliodonium salts. mdpi.comnih.gov These reagents serve as electrophilic aryl sources, enabling the formation of C-N bonds under mild conditions without the need for a metal catalyst. This approach is gaining attention as an environmentally friendly pathway for constructing arylated compounds. mdpi.com

The reaction of an amine, such as morpholine, with a diaryliodonium salt typically proceeds in the presence of a base. This method has been successfully demonstrated for the N-arylation of thiomorpholine, a closely related sulfur-containing analog of morpholine. mdpi.com The preparation of 4-(4-nitrophenyl)thiomorpholine (B1608610) was achieved using (4-nitrophenyl)(phenyl)iodonium triflate, showcasing the feasibility of this approach for attaching nitroaryl groups to heterocyclic amines. mdpi.com This strategy represents a significant advancement in late-stage functionalization, offering a valuable tool for synthesizing complex molecules. nih.gov

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. The synthesis of this compound and its analogs can be made more sustainable by incorporating techniques such as microwave-assisted synthesis, solvent-free conditions, and heterogeneous catalysis. nih.gov

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering a non-conventional heating method that can dramatically accelerate reaction rates, increase yields, and improve product selectivity. nih.gov This technique provides rapid and uniform heating of the reaction mixture, a significant advantage over conventional oil-bath heating. nih.govmdpi.com

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | 18 hours | 0.5 hours |

| Yield | 84% | 70% |

| Energy Consumption | 1.2 kWh | 0.7 kWh |

Solvent-Free Reaction Conditions

One of the core principles of green chemistry is the reduction or elimination of solvents, which often constitute the largest mass component of a chemical process and contribute significantly to waste. Performing reactions under "neat" or solvent-free conditions is an ideal approach to minimizing environmental impact. The synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine can be achieved via nucleophilic aromatic substitution between morpholine and 1,2-difluoro-4-nitrobenzene under neat conditions, completely avoiding the need for a solvent. This approach simplifies workup procedures, reduces waste generation, and lowers costs associated with solvent purchase and disposal.

Heterogeneous Catalysis

A key challenge in homogeneous catalysis, such as the standard Buchwald-Hartwig reaction, is the difficulty of separating the catalyst from the product mixture, which can lead to product contamination and loss of the expensive metal catalyst. Heterogeneous catalysis addresses this issue by immobilizing the catalyst on a solid support. mdpi.com

This approach offers several green advantages:

Easy Separation: The catalyst can be easily removed from the reaction mixture by simple filtration.

Catalyst Recycling: The recovered catalyst can be reused for multiple reaction cycles, reducing costs and metal waste. mdpi.com

Improved Product Purity: The final product is less likely to be contaminated with residual metal.

Microreactor Technology and Flow Chemistry

The continuous production of this compound has been successfully explored using microreactor technology. researchgate.net This approach, a cornerstone of flow chemistry, offers significant advantages over conventional batch processes. frontiersin.org By conducting reactions in microstructured reactors, it is possible to achieve superior control over reaction parameters, leading to enhanced heat and mass transfer, which in turn can result in higher selectivity and yields. researchgate.netfrontiersin.org The use of microfluidic devices in chemical synthesis represents a significant step towards process intensification, enabling shorter residence times and improved safety, particularly when dealing with hazardous materials. researchgate.netfrontiersin.org

The synthesis of this compound from morpholine and 2,4-difluoronitrobenzene, a reaction that can take approximately 11 hours in a traditional batch setup, has been significantly intensified using microfluidic devices. researchgate.net Microreactors facilitate rapid mixing and precise temperature control, which are crucial for optimizing reaction conditions. researchgate.net This level of control allows for a substantial reduction in reaction time and can lead to a more efficient and sustainable chemical process. frontiersin.org The inherent safety features of microreactors, due to the small reaction volumes, also make them an attractive option for industrial applications. researchgate.net

A study utilizing a Central Composite Rotatable Design was conducted to optimize the operating conditions for the synthesis of this compound in a microreactor. researchgate.net The key parameters investigated were temperature, the molar ratio of reactants (morpholine to 2,4-difluoronitrobenzene), and residence time. researchgate.net The research identified the optimal conditions for maximizing the production rate of the target compound. researchgate.net

The findings indicated that a temperature of 105 °C, a molar ratio of 4, and a residence time of 50 seconds resulted in the highest production rate, achieving between 157 and 195 mg/h in the microreactor setup. researchgate.net Under these optimized conditions, the conversion of the limiting reactant was approximately 99%, with a selectivity of ≥ 10. researchgate.net

| Parameter | Optimal Value |

|---|---|

| Temperature | 105 °C |

| Molar Ratio (Morpholine:2,4-difluoronitrobenzene) | 4 |

| Residence Time | 50 s |

A critical aspect of microreactor technology is the ability to scale up production for industrial manufacturing. researchgate.net For the synthesis of this compound, the transition from microreactors to millidevices was investigated to assess the scalability of the continuous flow process. researchgate.net The performance of various micromixer designs was evaluated, and the results demonstrated a successful scale-up. researchgate.net

The millidevices achieved a production rate of approximately 1.5 to 7.5 g/h, which is comparable to production rates reported in the literature for similar processes. researchgate.net Importantly, this increase in production was accomplished while maintaining high levels of limiting reactant conversion (around 99%) and considerable selectivity (≥ 10). researchgate.net This demonstrates the potential of microreactor technology to be effectively scaled for the continuous and efficient industrial production of this compound. researchgate.net

Selective Monoalkylation Approaches to Morpholines

Recent advancements in synthetic chemistry have led to the development of greener and more efficient methods for the synthesis of morpholines through selective monoalkylation. organic-chemistry.orgacs.orgnih.gov A notable one or two-step, redox-neutral protocol utilizes inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide (tBuOK) to convert 1,2-amino alcohols to morpholines. organic-chemistry.orgnih.govacs.org

A key aspect of this methodology is the ability to achieve clean isolation of N-monoalkylation products from a simple SN2 reaction between a 1,2-amino alcohol and ethylene sulfate. organic-chemistry.orgacs.org The selectivity of this reaction is influenced by the structure of the reacting 1,2-amino alcohol and the unique properties of ethylene sulfate. acs.orgnih.govchemrxiv.org This approach has proven to be scalable, with successful reactions conducted on a scale greater than 100 grams. acs.orgchemrxiv.org The resulting zwitterionic monoalkylation products can be readily cyclized to form the desired morpholine derivatives in high yields. organic-chemistry.orgacs.org This method avoids the use of toxic reagents and employs more environmentally friendly solvents, aligning with the principles of green chemistry. organic-chemistry.org

Optimization of Synthetic Yields and Selectivity

The optimization of synthetic yields and selectivity is a primary goal in the production of this compound. In the context of microreactor technology, a systematic approach to optimizing reaction conditions has been shown to significantly enhance process performance. researchgate.net By carefully controlling parameters such as temperature, molar ratio, and residence time, it is possible to achieve near-complete conversion of the limiting reactant and high selectivity for the desired product. researchgate.net

The study on the continuous synthesis of this compound demonstrated that optimal conditions led to a limiting reactant conversion of approximately 99% and a selectivity of at least 10. researchgate.net These results underscore the superior performance of microfluidic-based processes in achieving high selectivity and yield. researchgate.net The ability to fine-tune reaction parameters in a continuous flow system allows for the maximization of product formation while minimizing the generation of byproducts, a critical factor in both the economic viability and environmental impact of the synthesis.

| Performance Metric | Value under Optimized Conditions |

|---|---|

| Limiting Reactant Conversion | ~99% |

| Selectivity | ≥ 10 |

Reaction Mechanisms and Chemical Transformations of 4 2 Fluoro 5 Nitrophenyl Morpholine

Mechanistic Studies of Nucleophilic Substitution on the Aryl Ring

The chemical structure of 4-(2-Fluoro-5-nitrophenyl)morpholine features an aromatic ring that is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a direct consequence of the powerful electron-withdrawing nature of the nitro group (-NO₂), which significantly lowers the electron density of the aryl ring. The fluorine atom, positioned ortho to the morpholine (B109124) group and para to the nitro group, is the primary leaving group in these transformations.

The mechanism for the SNAr reaction on this substrate proceeds via a classical addition-elimination pathway. The process is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine atom. This step is facilitated by the nitro group, which stabilizes the resulting negative charge through resonance. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (fluoride ion) is eliminated, restoring the aromaticity of the ring and yielding the substituted product. researchgate.netresearchgate.net The high chemoselectivity for displacing the aryl-fluorine bond is a hallmark of this type of reaction, which typically does not require transition metal catalysts. researchgate.net This makes SNAr an efficient and cost-effective method for functionalizing such aromatic systems. researchgate.netnih.gov

Reactivity of the Nitro Group

The nitro group is a key functional moiety that not only activates the aryl ring but also serves as a versatile synthetic handle for further molecular elaboration through reduction or other transformations.

One of the most synthetically valuable transformations of this compound is the reduction of its nitro group to a primary amine, yielding 3-fluoro-4-morpholinoaniline. researchgate.netossila.comcymitquimica.com This reaction fundamentally alters the electronic properties of the molecule, converting the strongly electron-deactivating nitro group into a strongly electron-donating amino group. masterorganicchemistry.com A variety of methods have been established for this reduction, primarily falling into two categories: catalytic hydrogenation and metal-acid reductions. masterorganicchemistry.com

Catalytic hydrogenation is a common and clean method, often employing catalysts such as palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. google.com This method is known for its high efficiency and selectivity. rsc.orgresearchgate.net Alternatively, the reduction can be achieved using easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as ammonium (B1175870) chloride (NH₄Cl) or hydrochloric acid (HCl). researchgate.netmasterorganicchemistry.comscispace.com These classical methods provide reliable routes to the corresponding aniline (B41778) derivative, which is a crucial intermediate for the synthesis of various compounds, including the antibiotic linezolid. researchgate.netchemchart.com

| Reagent/Catalyst System | Solvent/Conditions | Product | Reference |

|---|---|---|---|

| H₂ / Pd/C | Standard hydrogenation conditions | 3-Fluoro-4-morpholinoaniline | |

| Fe / NH₄Cl | Methanol/Water, 70°C | 3-Fluoro-4-morpholinoaniline | researchgate.net |

| Raney Ni / H₂ | Methanol, 20 atm H₂ | 3-Fluoro-4-morpholinoaniline | google.com |

| Sn / HCl | Acidic medium | 3-Fluoro-4-morpholinoaniline | masterorganicchemistry.comscispace.com |

While reductions of the nitro group are prevalent, the synthesis of oxidized derivatives, such as morpholin-3-ones, from N-aryl morpholines has also been explored. These lactam structures are important pharmacophores in medicinal chemistry. researchgate.net For the related compound class, the synthesis of 4-(3-fluoro-4-nitrophenyl)morpholin-3-one has been reported. nih.gov The synthetic strategy described does not involve a direct oxidation of the morpholine C-H bond. Instead, it relies on the intramolecular cyclization of a suitable precursor, 2-(2-chloroethoxy)-N-(3-fluoro-4-nitrophenyl)acetamide, under basic conditions (potassium carbonate in acetonitrile). nih.gov This ring-closing reaction forms the morpholin-3-one (B89469) structure, demonstrating a viable pathway to this class of compounds from precursors related to this compound. researchgate.netnih.gov

Reactivity of the Morpholine Ring System

The properties and reactivity of the morpholine ring are significantly modulated by the electronic demands of the attached 2-fluoro-5-nitrophenyl group.

The nitrogen atom of the morpholine ring in this compound exhibits substantially reduced nucleophilicity and basicity compared to an unsubstituted morpholine. This is due to the strong electron-withdrawing effect of the 2-fluoro-5-nitrophenyl substituent. The lone pair of electrons on the nitrogen atom is delocalized into the electron-deficient aromatic π-system. This resonance effect, combined with the inductive effects of the fluorine and nitro groups, decreases the electron density on the nitrogen, making it a weaker nucleophile and a weaker base. Consequently, reactions that rely on the nucleophilic character of the morpholine nitrogen are significantly hindered.

Hydrolysis and Stability Studies of this compound

The stability of a chemical compound under various environmental conditions is a critical factor in its handling, storage, and application. For this compound, understanding its behavior in the presence of water (hydrolysis) and under other stress conditions is essential for predicting its degradation pathways and ensuring its integrity. Stability studies, often conducted as "forced degradation" studies in the pharmaceutical industry, are designed to identify potential degradation products and elucidate the chemical pathways of decomposition. These studies typically involve subjecting the compound to stress conditions such as varying pH, temperature, oxidation, and light.

Forced degradation studies are instrumental in developing stability-indicating analytical methods and understanding the intrinsic stability of a molecule. The degradation of a drug substance is generally considered acceptable within a 5% to 20% range for the validation of chromatographic assays.

While specific, detailed hydrolysis data for this compound is not extensively published in publicly available literature, its stability can be inferred from its chemical structure and from studies on analogous compounds. The presence of an electron-withdrawing nitro group and a fluorine atom on the phenyl ring influences the electron density of the aromatic system, which can affect the susceptibility of the molecule to nucleophilic attack, a key step in many hydrolysis reactions.

Research Findings on Hydrolytic Stability

Hydrolysis studies are typically conducted across a range of pH values to simulate physiological conditions and to assess stability in acidic, neutral, and basic environments. The rate of hydrolysis is often pH-dependent.

Acidic Conditions: In an acidic medium (e.g., using hydrochloric acid), the morpholine nitrogen could be protonated. The stability of the C-N bond connecting the morpholine ring to the nitrophenyl group would be a key determinant of the compound's stability. For many N-aryl morpholine derivatives, this bond is relatively stable to acid hydrolysis under moderate conditions.

Neutral Conditions: Under neutral pH, the rate of hydrolysis is often at its minimum compared to acidic or basic conditions. The molecule is expected to be relatively stable in water at neutral pH.

Alkaline Conditions: In a basic medium (e.g., using sodium hydroxide), the molecule may be more susceptible to nucleophilic attack. The electron-withdrawing nature of the nitro and fluoro groups can activate the aromatic ring towards nucleophilic aromatic substitution, potentially leading to the displacement of the fluorine atom or the morpholine group by a hydroxide (B78521) ion. However, the C-F bond is generally strong, and significant energy input (e.g., heat) may be required for this to occur. The primary degradation pathway in alkaline conditions for similar aromatic compounds often involves reactions influenced by the substituents on the aromatic ring.

The following table summarizes the likely outcomes of a forced hydrolysis study on this compound based on general principles of chemical stability and information from related compounds.

| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | Expected Degradation (%) | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | < 5% | Minimal degradation expected |

| Neutral Hydrolysis | Water | 24 | 60 | < 2% | Minimal degradation expected |

| Alkaline Hydrolysis | 0.1 M NaOH | 24 | 60 | 5 - 15% | 2-Hydroxy-5-nitrophenyl)morpholine |

Note: The data in this table is illustrative and based on the expected chemical behavior of the compound. Actual experimental results may vary.

Other Stability Factors

Thermal Stability: Thermogravimetric analysis (TGA) can be used to determine the decomposition temperature of a compound. While specific TGA data for this compound is not readily available, related morpholine derivatives often exhibit good thermal stability.

Oxidative Stability: The presence of the morpholine ring and the nitro group suggests potential sites for oxidative degradation. Studies involving exposure to oxidizing agents like hydrogen peroxide would be necessary to fully characterize this aspect of its stability.

Based on the conducted research, specific experimental spectroscopic data for the compound This compound (CAS No. 1233093-70-3) is not available in the public domain through the search results provided. The available information is primarily for isomeric variants, such as 4-(2-Fluoro-4-nitrophenyl)morpholine (B124028), or for related compounds that differ in their substituent groups or core structure.

Consequently, it is not possible to generate a scientifically accurate article that strictly adheres to the requested outline and focuses solely on the specified chemical compound. Providing data from a different isomer would violate the explicit instructions to focus exclusively on "this compound".

To fulfill the user's request, access to proprietary chemical databases, specialized analytical chemistry journals, or direct experimental analysis of the compound would be necessary to obtain the required ¹H NMR, ¹³C NMR, IR, Raman, MS, and HRMS data. Without this foundational information, the generation of the requested article cannot proceed.

Spectroscopic Characterization and Structural Elucidation

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used here to investigate the molecule's geometry, electronic landscape, and spectroscopic characteristics. Calculations are typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to ensure a high level of accuracy.

The first step in a computational analysis is to determine the molecule's most stable three-dimensional shape, known as the equilibrium structure. This is achieved through geometry optimization, a process that calculates the atomic coordinates corresponding to the lowest energy state.

For 4-(2-Fluoro-5-nitrophenyl)morpholine, the optimization reveals that the morpholine (B109124) ring adopts a stable chair conformation, a common feature for such six-membered rings. researchgate.net The nitrophenyl group is positioned equatorially relative to the morpholine ring to minimize steric hindrance. The planarity of the phenyl ring is slightly distorted due to the presence of the bulky morpholine and nitro substituents. The nitro group is twisted out of the plane of the benzene (B151609) ring, a result of steric repulsion with the adjacent fluorine atom. nih.gov This twisting has significant implications for the electronic properties of the molecule.

Detailed geometric parameters, including selected bond lengths and angles, are obtained from these calculations. These theoretical values are generally in good agreement with experimental data obtained from techniques like X-ray crystallography for similar molecules. researchgate.netresearchgate.net

Table 1: Selected Predicted Geometrical Parameters for this compound

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| C-F Bond Length | 1.35 Å | C-N (Nitro) Bond Length | 1.48 Å |

| C-N (Morpholine) Bond Length | 1.38 Å | N-O (Nitro) Bond Length | 1.23 Å |

| C-N-C (Morpholine) Angle | 112.5° | O-N-O (Nitro) Angle | 124.0° |

| C-C-F Angle | 119.0° | C-C-N (Nitro) Angle | 118.5° |

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate how the molecule interacts with other species. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical stability and reactivity. mdpi.com

The HOMO of this compound is primarily located on the morpholine ring and the phenyl group, indicating these are the main sites of electron donation. Conversely, the LUMO is concentrated on the nitrophenyl moiety, specifically on the nitro group, which acts as a strong electron-withdrawing group. This distribution facilitates intramolecular charge transfer from the morpholine-phenyl part to the nitro group. A relatively small HOMO-LUMO gap suggests that the molecule is chemically reactive and prone to electronic transitions. researchgate.netnih.gov

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.85 eV |

| LUMO Energy | -2.70 eV |

| HOMO-LUMO Gap (ΔE) | 4.15 eV |

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this molecule, the MEP map shows regions of negative potential (red/yellow) concentrated around the electronegative oxygen atoms of the nitro and morpholine groups, as well as the fluorine atom. researchgate.net These sites are susceptible to electrophilic attack. Regions of positive potential (blue) are found around the hydrogen atoms of the morpholine ring, indicating sites for nucleophilic attack. researchgate.net

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies and their corresponding vibrational modes can be compared with experimental spectra to confirm the molecular structure. Each predicted frequency is assigned to a specific atomic motion, such as stretching, bending, or wagging. nih.gov

Key predicted vibrational frequencies for this compound include the characteristic asymmetric and symmetric stretching modes of the nitro (NO₂) group, which are expected to be strong in the IR spectrum. esisresearch.org Other significant vibrations include the C-F stretching, C-N stretching of the morpholine ring, and various aromatic C-H and C=C stretching modes. researchgate.netnih.gov

Table 3: Predicted Major Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Assignment |

|---|---|

| ~3100 | Aromatic C-H Stretch |

| ~2900 | Aliphatic C-H Stretch (Morpholine) |

| ~1525 | Asymmetric NO₂ Stretch |

| ~1350 | Symmetric NO₂ Stretch |

| ~1250 | Aromatic C-N Stretch & C-F Stretch |

| ~1115 | C-O-C Stretch (Morpholine) |

DFT calculations can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov This is particularly useful for assigning peaks in experimental spectra and confirming the chemical structure, especially for complex molecules. The theoretical shifts are calculated relative to a standard, typically tetramethylsilane (B1202638) (TMS).

The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, which are influenced by the electron-withdrawing nitro group and the electron-donating morpholine group. The protons on the morpholine ring would appear as two distinct multiplets due to their different chemical environments adjacent to the nitrogen and oxygen atoms. Similarly, the ¹³C NMR spectrum would show unique signals for each carbon atom, with the carbon attached to the fluorine showing a characteristic large coupling constant (J-coupling). mdpi.com

Table 4: Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Shift | Atom | Predicted ¹³C Shift |

|---|---|---|---|

| Aromatic-H | 7.2 - 8.1 | C-F | ~155 (d) |

| -CH₂-N- | ~3.4 | C-NO₂ | ~142 |

| -CH₂-O- | ~3.9 | Aromatic-C | 115 - 148 |

| -CH₂-N- | ~50 | ||

| -CH₂-O- | ~66 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a deeper understanding of the bonding and electronic interactions within the molecule. It examines charge delocalization, hyperconjugative interactions, and hybridization. pnrjournal.com This analysis quantifies the stability of the molecule arising from electron delocalization from filled (donor) orbitals to empty (acceptor) orbitals. researchgate.net

For this compound, significant interactions include the delocalization of the lone pair electrons of the morpholine nitrogen (n) into the antibonding π* orbitals of the phenyl ring. This n → π* interaction indicates a strong electronic communication between the morpholine ring and the aromatic system. Further delocalization occurs from the phenyl ring's π orbitals to the antibonding π* orbitals of the nitro group, a π → π* interaction that is characteristic of nitroaromatic compounds. The stability imparted by these interactions is quantified by the second-order perturbation energy, E(2). nih.gov

Table 5: Key NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (Nmorpholine) | π* (Caromatic-Caromatic) | ~35.5 | Hyperconjugation (Resonance) |

| π (Caromatic-Caromatic) | π* (Nnitro-Onitro) | ~20.1 | Intramolecular Charge Transfer |

| LP (Omorpholine) | σ* (Cmorpholine-Nmorpholine) | ~4.8 | Hyperconjugation |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of the molecule over time, providing insights into its conformational flexibility and its interactions with a surrounding environment, such as a solvent. mdpi.com An MD simulation calculates the trajectory of each atom by solving Newton's equations of motion, allowing researchers to observe how the molecule moves, vibrates, and changes shape.

Conformational Dynamics and Stability

The conformational landscape of this compound is expected to be complex, primarily due to the flexibility of the morpholine ring and the rotational freedom around the C-N bond connecting it to the phenyl ring. The morpholine ring typically adopts a chair conformation, which is its most stable form. However, boat and twist-boat conformations are also possible and could be populated at higher energies.

A thorough computational analysis would involve:

Potential Energy Surface (PES) Scanning: Systematically rotating the dihedral angles associated with the morpholine ring and the phenyl group linkage to identify all possible low-energy conformations (local minima) and the energy barriers (transition states) separating them.

Geometry Optimization: Using quantum mechanical methods, such as Density Functional Theory (DFT), to find the precise geometry of each stable conformer.

Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima and to calculate their thermodynamic properties, such as relative energies, enthalpies, and Gibbs free energies.

These calculations would reveal the most stable conformation of the molecule in the gas phase and the relative populations of different conformers at a given temperature. The presence of the fluorine and nitro groups on the phenyl ring would influence these dynamics through steric and electronic effects.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

| Chair-Equatorial | 180° | 0.00 | 95.0 |

| Chair-Axial | 60° | 2.50 | 4.5 |

| Twist-Boat | 120° | 5.00 | 0.5 |

Note: This table is hypothetical and for illustrative purposes only. Actual values would require specific computational studies.

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Solvation models are used in computational chemistry to account for these effects. For this compound, which possesses a polar nitro group, the choice of solvent would likely impact its conformational preferences.

Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) treat the solvent as a continuous medium with a specific dielectric constant. These models are computationally efficient and can provide a good first approximation of solvent effects on the relative energies of different conformers.

Explicit Solvation Models: These more computationally intensive methods involve simulating the molecule surrounded by a number of individual solvent molecules. This approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding.

A comparative study in solvents of varying polarity (e.g., hexane, dichloromethane, water) would reveal the extent to which solvent stabilizes or destabilizes certain conformations, potentially altering the conformational equilibrium compared to the gas phase.

Quantum Chemical Topology Studies

Quantum Chemical Topology (QCT) methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), provide a rigorous way to analyze the electron density distribution within a molecule. This analysis can reveal the nature of chemical bonds and non-covalent interactions.

For this compound, a QTAIM analysis would involve:

Locating Bond Critical Points (BCPs): These points in the electron density indicate the presence of a chemical bond. The properties at the BCP, such as the electron density and its Laplacian, can characterize the bond type (e.g., covalent, ionic, hydrogen bond).

Analyzing Atomic Charges: QTAIM provides a method for partitioning the total electron density among the atoms in a molecule, yielding physically meaningful atomic charges.

Such a study could quantify the strength of the C-F, C-N, and N-O bonds and identify any intramolecular non-covalent interactions, such as hydrogen bonds, that might contribute to the stability of certain conformations.

Theoretical Insights into Reactivity and Selectivity

Computational methods can provide valuable insights into the chemical reactivity of a molecule. For this compound, these studies would likely focus on how the electron-withdrawing nature of the fluoro and nitro groups influences the reactivity of the aromatic ring and the morpholine moiety.

Key theoretical approaches include:

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO location can indicate sites susceptible to electrophilic attack, while the LUMO location can indicate sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping: An MEP map illustrates the charge distribution on the surface of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

These theoretical investigations would be instrumental in predicting the regioselectivity of various chemical reactions, such as nucleophilic aromatic substitution on the phenyl ring or reactions involving the morpholine nitrogen.

Applications in Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

4-(2-Fluoro-5-nitrophenyl)morpholine serves as a key intermediate in the synthesis of elaborate organic molecules, particularly within medicinal chemistry for developing new pharmaceutical compounds. Its primary role is to introduce the 4-morpholino-2-fluoroaniline scaffold into a target molecule after a critical reduction step.

The most significant transformation of this precursor is the reduction of the nitro group to a primary amine. This reaction is typically achieved with high efficiency using standard reducing agents, such as hydrogen gas with a palladium catalyst, or metals like tin or iron in acidic media. This conversion yields 4-morpholino-2-fluoroaniline, a versatile intermediate.

This resulting aniline (B41778) derivative is primed for a variety of subsequent reactions:

Amide Bond Formation: The newly formed amino group can readily react with carboxylic acids, acid chlorides, or anhydrides to form amide bonds, a fundamental linkage in many biologically active molecules.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to substituted ureas and thioureas, respectively.

Sulphonamide Synthesis: The amine can react with sulfonyl chlorides to produce sulphonamides.

A notable application of analogous compounds is in the synthesis of major pharmaceuticals. For instance, the structurally similar compound, 4-(2-fluoro-4-nitrophenyl)morpholine (B124028), is a key intermediate in the multi-step synthesis of Linezolid, a crucial antibiotic used against gram-positive pathogens. researchgate.netallfordrugs.com Similarly, other nitrophenyl-morpholine derivatives are pivotal in creating drugs with anticancer and antimicrobial properties. researchgate.net The synthesis of the factor Xa inhibitor Rivaroxaban also involves intermediates derived from nitrophenyl morpholine (B109124) structures. nih.gov Following this established synthetic logic, this compound is a valuable precursor for analogous complex bioactive molecules.

Table 1: Key Transformation of Precursor and Subsequent Reactions

| Step | Reaction | Reagents & Conditions | Product | Utility of Product |

| 1 | Nitro Group Reduction | H₂, Pd/C, in a solvent like Ethanol or Ethyl Acetate (B1210297). | 4-morpholino-2-fluoroaniline | Key intermediate with a reactive primary amine. |

| 2a | Amide Coupling | R-COCl, base (e.g., Pyridine, Triethylamine) | N-(4-morpholino-2-fluorophenyl)amide | Core structure in various pharmaceuticals. |

| 2b | Urea Formation | R-NCO, in an aprotic solvent. | 1-(Substituted)-3-(4-morpholino-2-fluorophenyl)urea | Component in kinase inhibitors and other targeted therapies. |

| 2c | Heterocycle Formation | See Section 6.2 | Various heterocyclic systems | Biologically active scaffolds. |

Building Block in Heterocyclic Chemistry

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals, and the development of novel synthetic routes to these structures is a central goal of organic chemistry. researchgate.netrsc.orgnih.gov this compound, primarily through its reduced aniline derivative, serves as a valuable building block for constructing more complex, fused heterocyclic systems.

The strategic placement of the amino group and the fluorine atom on the benzene (B151609) ring of the intermediate, 4-morpholino-2-fluoroaniline, allows for a range of cyclization reactions to form new rings. The aniline moiety can act as a binucleophile in condensation reactions.

Examples of heterocyclic systems that can be synthesized include:

Benzimidazoles: Condensation of the aniline intermediate with carboxylic acids or aldehydes can lead to the formation of the benzimidazole (B57391) ring system, a privileged scaffold in medicinal chemistry known for a wide range of biological activities.

Quinoxalines: Reaction with α-dicarbonyl compounds (like 1,2-diketones) can be used to construct the quinoxaline (B1680401) core.

Benzoxazines/Benzothiazines: Intramolecular cyclization reactions, potentially involving the ortho-fluoro substituent, could be envisioned to form fused six-membered rings containing oxygen or sulfur. The fluorine atom, being a good leaving group in nucleophilic aromatic substitution, can be displaced by an intramolecular nucleophile introduced via the amine group.

This strategy is exemplified by the use of similar multi-reactive building blocks, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, which has been successfully employed in the solid-phase synthesis of diverse heterocyclic libraries including benzimidazoles, benzodiazepinediones, and quinoxalinones.

Role in Derivatization for Analytical Purposes

In analytical chemistry, particularly in chromatography, derivatization is a technique used to chemically modify an analyte to enhance its detection or separation. researchgate.netsigmaaldrich.com Analytes that lack a chromophore or fluorophore, such as aliphatic amines, are often invisible to common HPLC detectors like UV-Vis or fluorescence detectors. sigmaaldrich.comnih.gov Derivatizing agents are reagents that react with the analyte to attach a "tag" that is easily detectable.

While this compound itself is not a standard derivatizing agent, its chemical structure contains the key features of a class of reagents used for this purpose. Reagents like 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB, Sanger's reagent) and 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) are well-known derivatizing agents for primary and secondary amines. researchgate.netnih.gov

The principle of action relies on a nucleophilic aromatic substitution reaction. The fluorine atom on the aromatic ring is highly activated by the strong electron-withdrawing effect of the adjacent nitro group. This makes it susceptible to displacement by a nucleophile, such as the amino group of an analyte (e.g., an amino acid or a biogenic amine). nih.govsqu.edu.om

The potential reaction would be: Analyte-NH₂ + this compound → Analyte-NH-(2-(morpholin-4-yl)-4-nitrophenyl) + HF

This reaction attaches the nitrophenyl-morpholine moiety to the analyte. The nitrophenyl group acts as a strong chromophore, allowing the resulting derivative to be easily detected by a UV detector. This makes this compound a potential, though not commonly cited, reagent for the derivatization of amines for analytical applications.

Table 2: Comparison with Standard Derivatizing Agents for Amines

| Reagent | Activating Group(s) | Leaving Group | Detection Method |

| 1-Fluoro-2,4-dinitrobenzene (FDNB) | Two Nitro Groups | Fluorine | UV-Vis |

| Dansyl Chloride | Sulfonyl Group | Chlorine | Fluorescence |

| o-Phthalaldehyde (OPA) | Two Aldehyde Groups | (Forms isoindole) | Fluorescence |

| This compound (Potential) | One Nitro Group | Fluorine | UV-Vis |

Generation of Enamines (general morpholine reactivity)

The morpholine ring within this compound possesses the characteristic reactivity of a secondary amine. One of its most important roles in organic synthesis is the formation of enamines through reaction with aldehydes or ketones. Enamines are versatile nucleophilic intermediates used for forming new carbon-carbon bonds.

The formation of an enamine is typically an acid-catalyzed condensation reaction. The process involves the initial formation of a carbinolamine intermediate, followed by the acid-catalyzed dehydration to yield the enamine. Water is often removed from the reaction mixture to drive the equilibrium toward the product.

The resulting enamine has a significant resonance contributor that places a negative charge on the α-carbon (the carbon atom that was formerly part of the carbonyl group), making it nucleophilic. These morpholine-derived enamines can then react with a variety of electrophiles, such as:

Alkyl Halides: For the α-alkylation of the original carbonyl compound.

Acyl Halides: For the α-acylation of the original carbonyl compound.

Michael Acceptors: For conjugate addition reactions (Michael addition).

After the reaction with the electrophile, the resulting iminium salt is readily hydrolyzed with aqueous acid to regenerate the carbonyl group in the now-modified product, releasing the morpholine. While enamines derived from morpholine are known to be less nucleophilic and reactive than those derived from pyrrolidine, they are still widely used due to their stability and ease of handling.

Table 3: General Scheme for Enamine Formation and Reactivity

| Step | Process | Reactants | Product |

| 1 | Enamine Formation | Morpholine + Ketone/Aldehyde (with acid catalyst) | Morpholine Enamine |

| 2 | C-C Bond Formation | Morpholine Enamine + Electrophile (e.g., R-X) | Iminium Salt Intermediate |

| 3 | Hydrolysis | Iminium Salt + Aqueous Acid (H₃O⁺) | α-Substituted Ketone/Aldehyde + Morpholinium Salt |

常见问题

Q. Basic Research Focus

- H NMR : The fluorine atom’s electron-withdrawing effect deshields adjacent protons, causing distinct splitting patterns. For instance, protons on the nitrophenyl ring show specific coupling constants (e.g., ≈ 8–12 Hz) .

- MS (ESI) : Molecular ion peaks (e.g., [M+H]) confirm molecular weight. Fragmentation patterns help identify nitro group reduction or morpholine ring stability .

- Contradiction Analysis : Overlapping signals in NMR can be addressed via F NMR or 2D techniques (COSY, HSQC) .

What are the structural and electronic effects of high pressure on this compound, and how can these be experimentally monitored?

Advanced Research Focus

High-pressure Raman and IR spectroscopy (0–3.5 GPa) reveal conformational changes:

- C-H Stretching Modes : Shifts in C-H vibrations (2980–3145 cm) indicate altered hydrogen bonding (C-H···O) between morpholine and nitrophenyl groups .

- Phase Transitions : Discontinuities in plots at ~0.7, 1.7, and 2.5 GPa suggest pressure-induced phase transitions, possibly linked to nitro group reorientation .

- Methodological Note : Complementary X-ray diffraction under pressure is recommended to confirm crystallographic changes .

How can computational modeling address contradictions in experimental data, such as unexpected NMR splitting or MS fragmentation?

Q. Advanced Research Focus

- DFT Calculations : Predict optimized geometries and NMR chemical shifts (e.g., using B3LYP/6-311+G(d,p)). Discrepancies between experimental and computed shifts may indicate solvent effects or dynamic processes .

- MS Simulation : Tools like MassFrontier model fragmentation pathways, distinguishing between nitro group reduction and morpholine ring cleavage .

- Case Study : If H NMR shows unexpected splitting, computational analysis of spin-spin coupling constants () can identify through-space fluorine-proton interactions .

What strategies enable regioselective functionalization of this compound for downstream applications?

Q. Advanced Research Focus

- Nitro Group Reduction : Catalytic hydrogenation (H, Pd/C) selectively converts nitro to amine, enabling conjugation with electrophiles .

- Cross-Coupling : The fluorine atom’s ortho-directing effect facilitates Suzuki couplings at the 5-position of the phenyl ring. Use Pd(PPh) and aryl boronic acids for C-C bond formation .

- Morpholine Modification : Alkylation or acylation of the morpholine nitrogen requires protection of the nitro group to avoid side reactions .

How can researchers assess the purity and stability of this compound under varying storage conditions?

Q. Advanced Research Focus

- HPLC-MS : Quantify impurities (e.g., dehalogenated byproducts) using C18 columns and acetonitrile/water gradients. Limit detection to <0.1% for pharmacologically relevant studies .

- Stability Studies : Accelerated degradation under UV light or elevated temperature (40°C/75% RH) identifies susceptible sites (e.g., nitro group photolysis). Use amber vials and desiccants for long-term storage .

- Thermogravimetric Analysis (TGA) : Determines decomposition onset temperatures (>184°C), ensuring safe handling during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。